molecular formula C15H22O B141014 beta-Ionylideneacetaldehyde CAS No. 3917-41-7

beta-Ionylideneacetaldehyde

Cat. No. B141014
CAS RN: 3917-41-7
M. Wt: 218.33 g/mol
InChI Key: OPSSCPNCFKJCFR-ANKZSMJWSA-N
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Description

Beta-Ionylideneacetaldehyde is a key intermediate in the synthesis of vitamin A and related compounds such as tretinoin and isotretinoin . These compounds have a wide variety of biological activities. For example, isotretinoin inhibits sebaceous gland function and keratinization and is useful in the treatment of dermatological diseases like acne .


Synthesis Analysis

The synthesis of beta-Ionylideneacetaldehyde utilizes beta-ionone as the starting material . All the double bonds in beta-Ionylideneacetaldehyde have a trans configuration, and the major synthetic challenge has been to maintain the conjugated trans-polyene system in the molecule . The available synthetic approaches for beta-Ionylideneacetaldehyde are summarized in the patent US20050027143A1 .


Molecular Structure Analysis

The molecular formula of beta-Ionylideneacetaldehyde is C15H22O . Its average mass is 218.335 Da and its monoisotopic mass is 218.167068 Da .


Chemical Reactions Analysis

Beta-Ionylideneacetaldehyde can be prepared by a double Wittig reaction . This reaction is used in the synthesis of beta-Carotene, a yellow food-coloring agent and dietary source of vitamin A .

Scientific Research Applications

Synthesis and Transformation

β-Ionylideneacetaldehyde is a critical intermediate in the synthesis of various compounds. Dugger and Heathcock (1980) emphasized its importance in the synthesis of retinoids and carotenoids, focusing on the efficient synthesis of its trans, trans form due to its stereochemical purity and overall yield (Dugger & Heathcock, 1980). Additionally, Smit et al. (1975) discovered that β-Ionylideneacetaldehyde can be thermally isomerized into a tricyclic ketone, indicating its potential in complex chemical transformations (Smit, Kok, & Geluk, 1975).

Chemical Reactions and Derivatives

Mikhaĭlov and Ter-sarkisyan (1966) reported that β-ionone dimethyl ketal, which reacts with vinyl ethyl ether, can lead to the formation of methoxydihydro-β-ionylideneacetaldehyde. This process highlights the versatility of β-Ionylideneacetaldehyde in various chemical reactions (Mikhaĭlov & Ter-sarkisyan, 1966). In a different context, Asato et al. (1992) found that proline and β-lactoglobulin can mediate asymmetric reactions of β-ionylideneacetaldehyde, which is crucial for understanding its behavior in the presence of different organic catalysts (Asato, Watanabe, Li, & Liu, 1992).

Applications in Organic Synthesis

Bertelsen and Jørgensen (2009) discussed the role of secondary amines as catalysts in the functionalization of carbonyl compounds, including α,β-unsaturated aldehydes like β-Ionylideneacetaldehyde. This research indicates its potential in organocatalysis and asymmetric functionalizations (Bertelsen & Jørgensen, 2009). Ramamurthy et al. (1975) explored the preparation of sterically hindered geometric isomers of β-ionylidene derivatives, demonstrating its utility in creating complex molecular structures (Ramamurthy, Tustin, Yau, & Liu, 1975).

properties

IUPAC Name

(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h7-9,11H,5-6,10H2,1-4H3/b8-7+,12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSSCPNCFKJCFR-ANKZSMJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Ionylideneacetaldehyde

CAS RN

3917-41-7, 1209-68-3
Record name beta-Ionylideneacetaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003917417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC23977
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23977
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .BETA.-IONYLIDENEACETALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/961AU1411R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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